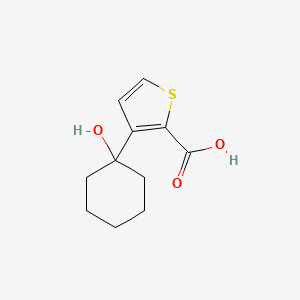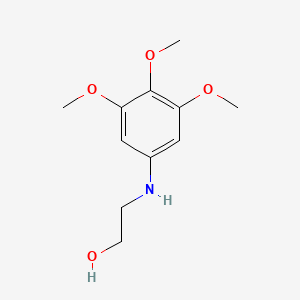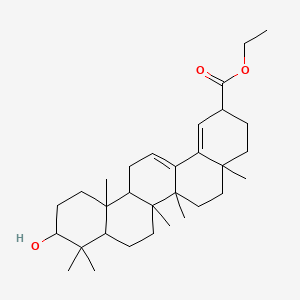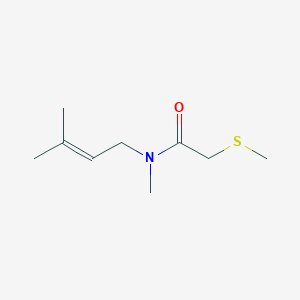
3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a carboxylic acid group and a hydroxycyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of thiophene-2-carboxaldehyde or 2-acetylthiophene . The reaction typically requires the use of oxidizing agents such as hypochlorite .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of reagents and conditions would be optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The thiophene ring can undergo substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hypochlorite for oxidation , reducing agents for reduction reactions, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can lead to the formation of carboxylic acid derivatives, while substitution reactions can introduce new functional groups onto the thiophene ring.
Aplicaciones Científicas De Investigación
3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a substrate in coupling reactions and olefinations.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications and effects on biological systems.
Industry: The compound can be used in the synthesis of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxylic acid: An organic compound with a similar thiophene ring structure but without the hydroxycyclohexyl group.
Thiophene-3-carboxylic acid: Another thiophene derivative with a carboxylic acid group at a different position on the ring.
Uniqueness
3-(1-Hydroxycyclohexyl)thiophene-2-carboxylic acid is unique due to the presence of the hydroxycyclohexyl group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other thiophene derivatives and may contribute to its specific applications and reactivity.
Propiedades
Número CAS |
114628-51-2 |
|---|---|
Fórmula molecular |
C11H14O3S |
Peso molecular |
226.29 g/mol |
Nombre IUPAC |
3-(1-hydroxycyclohexyl)thiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H14O3S/c12-10(13)9-8(4-7-15-9)11(14)5-2-1-3-6-11/h4,7,14H,1-3,5-6H2,(H,12,13) |
Clave InChI |
YILSNKTUWNXGPE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=C(SC=C2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,2-bis(4-methylphenyl)cyclopropyl]-4,5-dihydro-1H-imidazole](/img/structure/B14305848.png)

![Ethyl [1-(3-chloropropyl)piperidin-2-ylidene]acetate](/img/structure/B14305855.png)

![Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14305859.png)



![Chloro[tris(trimethylsilyl)methyl]indiganyl--water (1/1)](/img/structure/B14305875.png)


![Benzene, [1-[[(1,1-dimethylethyl)thio]methyl]ethenyl]-](/img/structure/B14305915.png)
![Methyl 8-[3-(3-oxooct-1-EN-1-YL)oxiran-2-YL]octanoate](/img/structure/B14305917.png)

